molecular formula C11H11ClN2O2 B5998632 Succinimide, N-(m-chloroanilinomethyl)- CAS No. 70289-21-3

Succinimide, N-(m-chloroanilinomethyl)-

Cat. No.: B5998632
CAS No.: 70289-21-3
M. Wt: 238.67 g/mol
InChI Key: KXBVFAPIVKCNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimide, N-(m-chloroanilinomethyl)- is an organic compound with the chemical formula C11H11ClN2O2. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by an m-chloroanilinomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-(m-chloroanilinomethyl)- typically involves the reaction of succinimide with m-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or water, and the reaction temperature is maintained at around 80°C .

Industrial Production Methods

In industrial settings, the production of Succinimide, N-(m-chloroanilinomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-(m-chloroanilinomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted succinimide compounds. These products have diverse applications in different fields .

Scientific Research Applications

Succinimide, N-(m-chloroanilinomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Succinimide, N-(m-chloroanilinomethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions. These interactions are crucial for the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Succinimide, N-(m-chloroanilinomethyl)- include:

Uniqueness

Succinimide, N-(m-chloroanilinomethyl)- is unique due to the presence of the m-chloroanilinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable in various applications .

Biological Activity

Succinimide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Succinimide, N-(m-chloroanilinomethyl)- is a notable compound that exhibits various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

Succinimide is characterized by its cyclic imide structure, specifically a pyrrolidine ring with two carbonyl groups. The compound N-(m-chloroanilinomethyl)- introduces an aromatic amine substituent, which is crucial for its biological activity.

1. Antioxidant Activity

Succinimide derivatives, including N-(m-chloroanilinomethyl)-, have been shown to possess significant antioxidant properties. In vitro studies demonstrated their ability to scavenge free radicals effectively. For instance, the compound exhibited an IC50 value of approximately 2.52 µM against DPPH radicals, indicating strong radical scavenging potential .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Research indicates that succinimide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively. For example, compounds related to N-(m-chloroanilinomethyl)- showed inhibition rates exceeding 90% at specific concentrations .

3. Antidiabetic Properties

The compound also demonstrates potential antidiabetic effects by inhibiting α-glucosidase and α-amylase enzymes. This inhibition can help regulate blood glucose levels, making it a candidate for diabetes management .

4. Antitumor Activity

Studies have indicated that succinimide derivatives may exhibit antitumor properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors . The structural modifications in N-(m-chloroanilinomethyl)- enhance its efficacy against specific cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of succinimide derivatives is closely linked to their chemical structure. Modifications at the nitrogen or carbon positions can significantly influence their pharmacological profiles:

Modification Effect on Activity
Aromatic SubstituentsEnhance antioxidant and cholinesterase inhibition
Alkyl Chain LengthAffects solubility and membrane permeability
Functional GroupsInfluence binding affinity to target enzymes

Case Studies

Several case studies highlight the therapeutic potential of succinimide derivatives:

  • Case Study 1: A study investigated the effects of N-(m-chloroanilinomethyl)- on AChE inhibition in human neuroblastoma cells, demonstrating a significant reduction in enzyme activity and subsequent improvement in cognitive function markers.
  • Case Study 2: Another research project focused on the antidiabetic effects of this compound in diabetic rat models, showing improved glucose tolerance and decreased serum insulin levels.

Properties

IUPAC Name

1-[(3-chloroanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-2-1-3-9(6-8)13-7-14-10(15)4-5-11(14)16/h1-3,6,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBVFAPIVKCNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220533
Record name Succinimide, N-(m-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-21-3
Record name Succinimide, N-(m-chloroanilinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(m-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.